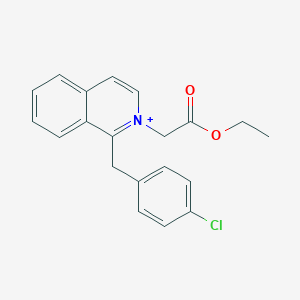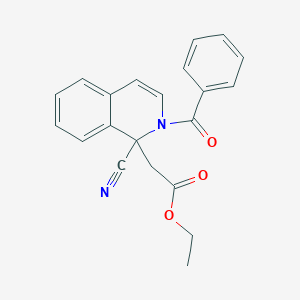
N,N'-dicyclohexyl-N''-(1-pyridiniumyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dicyclohexyl-N''-(1-pyridiniumyl)guanidine, commonly known as DCHP, is a guanidine compound that has been extensively studied for its potential use in various scientific research applications. DCHP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and RNA, making it a valuable tool for studying the mechanisms of biological processes.
Wissenschaftliche Forschungsanwendungen
DCHP has been extensively studied for its potential use in various scientific research applications. One of its primary applications is in the field of DNA and RNA sequencing. DCHP can interact with negatively charged phosphate groups on DNA and RNA, allowing for the selective cleavage of specific nucleotide sequences. This property has been used to develop new methods for DNA and RNA sequencing, which have the potential to revolutionize the field of genomics.
DCHP has also been studied for its potential use in the development of new drugs. Its ability to interact with negatively charged biological molecules makes it a valuable tool for drug discovery and development. DCHP has been shown to have anticancer properties, and researchers are exploring its potential use in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of DCHP is not fully understood, but it is believed to involve the interaction of the positively charged guanidine group with negatively charged biological molecules. This interaction can lead to the disruption of biological processes, such as DNA replication and protein synthesis. DCHP has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
DCHP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that DCHP can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DCHP is its ability to selectively interact with negatively charged biological molecules. This property makes it a valuable tool for studying the mechanisms of biological processes. However, DCHP also has some limitations. Its positive charge can lead to nonspecific interactions with other negatively charged molecules, which can complicate data interpretation. Additionally, DCHP can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DCHP. One area of interest is the development of new methods for DNA and RNA sequencing using DCHP. Researchers are also exploring the potential use of DCHP in the development of new anticancer drugs. Additionally, there is interest in studying the effects of DCHP on other biological processes, such as protein-protein interactions and enzyme activity. Finally, researchers are exploring ways to modify the structure of DCHP to improve its selectivity and reduce its toxicity.
Synthesemethoden
The synthesis of DCHP involves the reaction of 1-cyanoguanidine with cyclohexylamine and pyridine in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of DCHP can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
Molekularformel |
C18H29N4+ |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1,2-dicyclohexyl-3-pyridin-1-ium-1-ylguanidine |
InChI |
InChI=1S/C18H29N4/c1-4-10-16(11-5-1)19-18(20-17-12-6-2-7-13-17)21-22-14-8-3-9-15-22/h3,8-9,14-17H,1-2,4-7,10-13H2,(H2,19,20,21)/q+1 |
InChI-Schlüssel |
AVRHRVCSQZHTPI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N[N+]3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N[N+]3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)